Home > Products > Screening Compounds P94467 > 3-(Phenylsulfamoyl)benzoic acid
3-(Phenylsulfamoyl)benzoic acid - 1576-45-0

3-(Phenylsulfamoyl)benzoic acid

Catalog Number: EVT-1598773
CAS Number: 1576-45-0
Molecular Formula: C13H11NO4S
Molecular Weight: 277.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (Compound 61)

Compound Description: This compound is identified as a novel inhibitor of ERAP2, an endoplasmic reticulum zinc-binding aminopeptidase. It demonstrates an uncompetitive mechanism of inhibition by binding near the catalytic center of ERAP2 at a site distinct from known peptidomimetic inhibitors []. Surprisingly, compound 61 activates model substrate hydrolysis in ERAP1, highlighting its distinct interaction with the two enzymes [].

Compound 3 (3-chloro-4-methoxybenzoic acid)

Compound Description: This compound is a benzoic acid derivative isolated from Bjerkandera adusta. It exhibits potent activation of both cathepsins B and L in human foreskin fibroblasts, suggesting its potential role in modulating the proteostasis network []. In silico studies indicated strong binding interactions of compound 3 with cathepsins B and L, further supporting its observed activity [].

Relevance: While sharing the core benzoic acid structure with 3-(Phenylsulfamoyl)benzoic acid, compound 3 lacks the sulfamoyl group, a key structural element in the latter. Instead, it possesses a 3-chloro and a 4-methoxy substituent. Despite these structural differences, both compounds demonstrate biological activities, highlighting the potential of the benzoic acid scaffold for developing modulators of cellular processes [].

Overview

3-(Phenylsulfamoyl)benzoic acid is an organic compound characterized by its sulfamoyl group attached to a benzoic acid structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development. The compound's IUPAC name reflects its structure, which includes a phenyl group linked through a sulfamoyl moiety to the benzoic acid backbone.

Source

The compound can be synthesized from readily available starting materials, such as benzoic acid and phenyl sulfonamide derivatives. It is documented in chemical databases and literature, including PubChem and various patent filings, which provide insights into its synthesis and applications .

Classification

3-(Phenylsulfamoyl)benzoic acid is classified as an aromatic sulfonamide compound. It falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH) in its structure. This classification is significant for understanding its reactivity and potential uses in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 3-(Phenylsulfamoyl)benzoic acid typically involves several key steps, utilizing reactions such as sulfonation and condensation. One common synthetic route includes:

  1. Sulfonation: Benzoic acid is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
  2. Condensation: The resulting sulfonated benzoic acid is then reacted with an amine (such as phenylamine) under basic conditions to form the sulfamoyl bond.

Technical Details

  • Reagents: Common reagents include chlorosulfonic acid for sulfonation and various amines for the condensation step.
  • Conditions: Reactions are typically conducted under controlled temperatures to optimize yield and minimize by-products.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Phenylsulfamoyl)benzoic acid features a central benzoic acid moiety with a phenylsulfamoyl group attached at the meta position. The molecular formula is C13H13N1O4SC_{13}H_{13}N_{1}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 273.31 g/mol.
  • InChI Key: A unique identifier for this compound is HHHJPNINPDQBJZ-UHFFFAOYSA-N, which can be used for database searches.
Chemical Reactions Analysis

Reactions

3-(Phenylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: This may involve converting the sulfamoyl group into a sulfonyl group using oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction.
  • Reaction Conditions: Vary depending on the specific reaction but generally involve controlling temperature and solvent choice to maximize yield.
Mechanism of Action

The mechanism of action for 3-(Phenylsulfamoyl)benzoic acid primarily relates to its biological activity. It is believed that the sulfamoyl group plays a crucial role in interacting with biological targets, potentially inhibiting enzymes or modulating receptor activity. Research indicates that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound could have therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Generally soluble in polar solvents like water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid functional group.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data suggest that these properties contribute to its utility in both laboratory settings and potential industrial applications .

Applications

3-(Phenylsulfamoyl)benzoic acid has several scientific uses:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic effects, particularly in treating infections or inflammatory diseases.
  • Biological Research: Used in studies exploring structure-activity relationships of similar compounds, aiding drug development efforts .

The versatility of this compound highlights its importance in both academic research and practical applications across various scientific disciplines.

Introduction to Sulfonamide-Based Pharmacophores in Drug Discovery

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The discovery of Prontosil in 1935 marked the dawn of the sulfonamide era, providing the first effective systemic antibacterial agent and revolutionizing infectious disease treatment. This sulfanilamide derivative demonstrated that small molecular modifications could yield significant therapeutic advances, laying the foundation for modern structure-activity relationship studies. Over subsequent decades, medicinal chemists systematically explored the pharmacophore, leading to diverse therapeutic applications far beyond antimicrobial activity. By the mid-20th century, sulfonamide derivatives had expanded into new therapeutic areas, including carbonic anhydrase inhibition (acetazolamide, 1953) and diuretic applications (chlorothiazide, 1958). The structural versatility of the sulfonamide group (–SO₂NH–) allows it to participate in hydrogen bonding, electrostatic interactions, and directed binding within enzyme active sites, making it a privileged scaffold in drug design. This adaptability is exemplified in the development of 3-(phenylsulfamoyl)benzoic acid derivatives, which represent a strategic fusion of sulfonamide functionality with benzoic acid moieties to target specific enzyme classes, particularly NAD⁺-dependent enzymes involved in critical cellular processes [3] [5].

Table 1: Key Milestones in Sulfonamide-Based Drug Development

YearCompoundTherapeutic ClassSignificance
1935ProntosilAntibacterialFirst systemic sulfonamide antibiotic
1953AcetazolamideCarbonic anhydrase inhibitorTreatment of glaucoma and altitude sickness
1958ChlorothiazideDiureticFirst orally active thiazide diuretic
2000sSulfobenzoic acid derivativesSIRT2/ERAP1 inhibitorsNovel approach to neurodegeneration and antiviral therapy

Role of 3-(Phenylsulfamoyl)benzoic Acid in Targeting NAD⁺-Dependent Enzymes

The molecular architecture of 3-(phenylsulfamoyl)benzoic acid derivatives features three critical components: a benzoic acid core, a sulfonamide bridge, and a phenyl substituent. This arrangement creates a versatile scaffold capable of extensive modification to optimize binding interactions with NAD⁺-dependent enzyme targets. Research has demonstrated that strategic substitutions at the phenyl ring and benzoic acid moiety significantly influence inhibitory potency and selectivity across multiple enzyme classes, particularly sirtuins and endoplasmic reticulum aminopeptidases [1] [5].

Structural Basis for Sirtuin 2 (SIRT2) Modulation

Extensive structure-activity relationship (SAR) studies on sulfobenzoic acid derivatives have revealed critical determinants for SIRT2 inhibition. N-methylation of the sulfonamide nitrogen dramatically enhances both potency and selectivity. For instance, methylation converts the weakly active compound C2-8 (SIRT2 IC₅₀ >50 μM) into potent derivatives with IC₅₀ values approaching 9.4 μM while eliminating off-target effects on SIRT1 and SIRT3. Docking simulations indicate that this modification enables optimal positioning within two distinct hydrophobic binding pockets in SIRT2: one between Phe119 and His187, and another surrounded by Phe96, Tyr104, and Leu138 residues. The benzoic acid carbonyl forms a critical hydrogen bond with Tyr104, while para-halo substitutions (Br, Cl) on both phenyl rings maximize hydrophobic contacts within these pockets. Compounds with excessively bulky substituents (e.g., CF₃) show reduced activity, indicating steric constraints within the binding cleft [5].

Table 2: Impact of Substituents on SIRT2 Inhibition Parameters

CompoundR₁R₂R₃SIRT2 IC₅₀ (μM)SIRT1 Inhibition (%)SIRT3 Inhibition (%)
AK-1--H12.5105
C2-8BrBrH>50<5<5
2aBrBrCH₃9.4<5<5
2bCNFCH₃8.2<5<5
47CNFH9.4112

Allosteric Modulation of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)

The 3-(phenylsulfamoyl)benzoic acid scaffold demonstrates remarkable versatility in enzyme modulation, exhibiting different mechanisms depending on the specific enzyme target. While acting as a competitive inhibitor for SIRT2, certain derivatives like compound 4-methoxy-3-(-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid function as allosteric modulators of ERAP1. These compounds paradoxically enhance hydrolysis of small fluorogenic substrates while competitively inhibiting processing of physiological peptide substrates. This dual behavior stems from stabilization of distinct ERAP1 conformational states. X-ray crystallography reveals that these inhibitors bind a surface pocket between VP1 and VP3 protomers—a site distinct from the catalytic center—altering enzyme dynamics and substrate handling. Notably, some derivatives show preferential inhibition of ERAP1 variants associated with autoimmune disease risk, suggesting potential for personalized therapeutic approaches in conditions like ankylosing spondylitis [1] [7].

Therapeutic Potential in Neurodegenerative Models

The therapeutic promise of optimized derivatives is most evident in neurodegenerative disease models. AK-7, a blood-brain barrier permeable sulfobenzoic acid derivative (SIRT2 IC₅₀ = 15.5 μM), demonstrates compelling efficacy in Huntington's disease (HD) models. Transgenic HD mice treated with AK-7 show significant improvements: 50% reduction in brain atrophy, extended survival by 15%, and improved motor coordination. These benefits correlate with reduced accumulation of mutant huntingtin protein aggregates—a hallmark of HD pathology. Similarly, in Parkinson's models, SIRT2 inhibition with analogues like AK-1 (IC₅₀ = 12.5 μM) protects dopaminergic neurons from α-synuclein toxicity. The neuroprotective mechanism involves enhanced α-tubulin K40 acetylation (upregulated 2.5-fold), which stabilizes microtubules and facilitates axonal transport of neuroprotective factors. These findings validate SIRT2 inhibition as a viable strategy against proteinopathy-driven neurodegeneration [2] [5] [9].

Properties

CAS Number

1576-45-0

Product Name

3-(Phenylsulfamoyl)benzoic acid

IUPAC Name

3-(phenylsulfamoyl)benzoic acid

Molecular Formula

C13H11NO4S

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16)

InChI Key

YNRKZIPFWSDERE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.